(S,R)-S63845

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

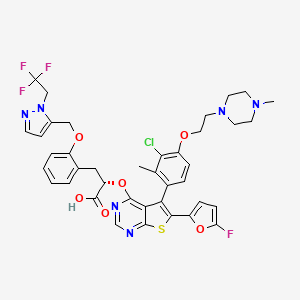

(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBHXVOCZBPADE-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37ClF4N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the (S,R)-S63845 Mechanism of Action in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (BCL-2) family, whose overexpression is a key driver of tumorigenesis and a common mechanism of resistance to conventional anticancer therapies.[1][2] (S,R)-S63845 is a potent and highly selective small-molecule inhibitor of MCL-1.[3][4] This document provides a detailed overview of the mechanism by which S63845 induces apoptosis. It acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of MCL-1, thereby displacing pro-apoptotic effector proteins BAX and BAK.[3][5] This liberation of BAX and BAK leads to their oligomerization, subsequent mitochondrial outer membrane permeabilization (MOMP), and activation of the intrinsic caspase-dependent apoptotic pathway.[3][6][7] This guide summarizes the binding affinities, cellular activities, and key experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: BH3 Mimicry and Apoptosis Induction

The BCL-2 family of proteins governs the intrinsic apoptotic pathway, with a balance between pro-survival members (like BCL-2, BCL-XL, and MCL-1) and pro-apoptotic members (like BAX, BAK, BIM, PUMA, NOXA) determining cell fate.[1][8] In many cancers, MCL-1 is overexpressed, sequestering BAX and BAK to prevent apoptosis and promote cell survival.[2][9]

S63845 functions as a BH3 mimetic, structurally mimicking the BH3 domain of pro-apoptotic proteins.[5] Its core mechanism involves:

-

High-Affinity Binding: S63845 binds directly and with high affinity to the hydrophobic BH3-binding groove on the MCL-1 protein.[3][10]

-

Displacement of Pro-Apoptotic Effectors: This binding competitively displaces previously sequestered BAX and BAK proteins from MCL-1.[3][5]

-

Activation of BAX/BAK: Once liberated, BAX and BAK undergo conformational changes, leading to their homo-oligomerization and insertion into the mitochondrial outer membrane.[1][9]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX/BAK oligomers form pores in the mitochondrial membrane, disrupting its integrity.[6]

-

Apoptosome Formation and Caspase Activation: MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates (e.g., PARP) and the execution of apoptosis.[6][11]

This targeted induction of apoptosis is potent in cancer cells that are specifically dependent on MCL-1 for their survival.[5][6]

Visualization of S63845 Signaling Pathway

The following diagram illustrates the molecular cascade initiated by S63845.

Caption: S63845 inhibits MCL-1, releasing BAK/BAX to trigger mitochondrial apoptosis.

Quantitative Data

The efficacy and selectivity of S63845 have been quantified through various biochemical and cellular assays.

Table 1: Binding Affinity of S63845 to BCL-2 Family Proteins

This table summarizes the high-affinity and selective binding of S63845 to human MCL-1 compared to other pro-survival BCL-2 family members.

| Target Protein | Binding Affinity (Kd) | Method | Reference |

| Human MCL-1 | 0.19 nM | Surface Plasmon Resonance (SPR) | [5][6][10][12] |

| Human BCL-2 | No Discernible Binding | Not Applicable | [5][6] |

| Human BCL-XL | No Discernible Binding | Not Applicable | [5][6] |

Kd (Dissociation Constant): A lower value indicates higher binding affinity.

Table 2: Cellular Activity of S63845 in Hematological Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values for S63845 in various cancer cell lines, demonstrating its potent cytotoxic effects in MCL-1-dependent models.

| Cell Line | Cancer Type | MCL-1 Dependence | IC50 (nM) | Reference |

| H929 | Multiple Myeloma | High | ~100 | [5][11] |

| MOLP-8 | Multiple Myeloma | High | < 100 | [5] |

| U-2946 | B-cell Lymphoma | High | ~100 | [11] |

| MV-4-11 | Acute Myeloid Leukemia | High | < 100 | [5] |

| MOLM-13 | Acute Myeloid Leukemia | High | < 100 | [5] |

| HL-60 | Acute Myeloid Leukemia | High | 4-233 | [12][13] |

| ML-1 | Acute Myeloid Leukemia | High | 4-233 | [12][13] |

| RS4;11 | B-cell Leukemia | BCL-2 Dependent | > 10,000 | [7] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Key Experimental Protocols

The mechanism of S63845 was elucidated using a combination of biochemical, cellular, and imaging techniques.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is used to demonstrate that S63845 disrupts the interaction between MCL-1 and its binding partners like BAK.[3][14]

Objective: To verify that S63845 treatment leads to the dissociation of pro-apoptotic proteins from MCL-1 in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture MCL-1-dependent cells (e.g., HeLa or H929) to ~80% confluency. Treat cells with a specified concentration of S63845 (e.g., 1 µM) or DMSO (vehicle control) for a defined period (e.g., 4 hours).[6]

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or CHAPS) supplemented with protease and phosphatase inhibitors to preserve protein complexes.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to MCL-1 overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MCL-1 and pro-apoptotic proteins (e.g., BAK, BAX).[3] A decrease in the amount of BAK co-precipitated with MCL-1 in S63845-treated samples compared to the control indicates disruption of the interaction.

Flow Cytometry for Apoptosis Quantification (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by S63845.[14][15]

Objective: To measure the percentage of cells undergoing early and late apoptosis following S63845 treatment.

Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., H929) in 6-well plates and allow them to adhere or stabilize. Treat with various concentrations of S63845 for a specified time (e.g., 4-24 hours).[11] Include both untreated and vehicle (DMSO) controls.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect them. For suspension cells, collect them directly. Centrifuge the cells and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC, APC) and a viability dye such as Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[15]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (cell membrane is compromised).

-

-

Data Interpretation: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of S63845 on apoptosis induction.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for evaluating the apoptotic activity of an MCL-1 inhibitor like S63845.

Caption: Workflow for characterizing S63845 from biochemical binding to cellular effects.

Conclusion

This compound is a highly potent and specific MCL-1 inhibitor that effectively triggers the intrinsic apoptotic pathway in MCL-1-dependent cancer cells. Its mechanism, centered on the direct inhibition of MCL-1's pro-survival function, has been robustly validated through extensive biochemical and cellular studies. The data confirm its role as a BH3 mimetic that liberates BAX and BAK, leading to caspase-mediated cell death. This targeted approach underscores the therapeutic potential of MCL-1 inhibition and provides a strong rationale for its continued investigation in relevant cancer models.[4][7]

References

- 1. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]

- 4. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]

- 5. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Toward Targeting Antiapoptotic MCL-1 for Cancer Therapy | Annual Reviews [annualreviews.org]

- 9. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

The Discovery and Development of S63845: A Potent and Selective MCL1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. Myeloid cell leukemia 1 (MCL1), an anti-apoptotic member of this family, has emerged as a critical survival factor for numerous hematological malignancies and solid tumors. Its overexpression is frequently associated with tumor progression and resistance to conventional chemotherapies. Consequently, the development of small molecule inhibitors that directly target MCL1 has been a significant focus in oncology drug discovery.

This technical guide details the discovery and development of S63845, a first-in-class, potent, and selective small molecule inhibitor of MCL1. S63845 binds with high affinity to the BH3-binding groove of MCL1, disrupting its interaction with pro-apoptotic partners and triggering the mitochondrial apoptotic cascade.[1] This document provides a comprehensive overview of the preclinical data, key experimental methodologies, and the underlying signaling pathways relevant to the action of S63845.

Data Presentation

Binding Affinity and Selectivity of S63845

S63845 was designed to selectively bind to the BH3-binding groove of human MCL1. Its high affinity and selectivity were determined using biophysical assays such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).[2] The compound exhibits a dissociation constant (Kd) of 0.19 nM for human MCL1, with no significant binding to other BCL-2 family members like BCL-2 and BCL-xL, highlighting its remarkable specificity.[3][4]

| Target Protein | Binding Affinity (Kd/Ki) | Method | Reference |

| Human MCL1 | Kd = 0.19 nM | SPR | [3][4] |

| Human MCL1 | Ki < 1.2 nM | FP | [3] |

| Human BCL-2 | No discernible binding | FP/SPR | [4] |

| Human BCL-xL | No discernible binding | FP/SPR | [4] |

Table 1: Binding Affinity and Selectivity of S63845 for BCL-2 Family Proteins.

In Vitro Efficacy of S63845 in Hematological Cancer Cell Lines

The cytotoxic activity of S63845 has been evaluated across a broad panel of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent, single-agent efficacy in cell lines dependent on MCL1 for survival.

Multiple Myeloma (MM)

| Cell Line | IC50 (µM) | Sensitivity Classification | Reference |

| H929 | < 0.1 | Highly Sensitive | [3] |

| AMO1 | < 0.1 | Highly Sensitive | [3] |

| 15 other MM lines | < 0.1 | Highly Sensitive | [5] |

| 6 MM lines | 0.1 - 1.0 | Moderately Sensitive | [3][5] |

| 2 MM lines | > 1.0 | Insensitive | [3][5] |

Table 2: In Vitro Efficacy of S63845 in Multiple Myeloma Cell Lines.

Acute Myeloid Leukemia (AML)

| Cell Line | IC50 (nM) | Reference |

| MOLM-13 | 4 | [3] |

| MV4-11 | 233 | [3] |

| NB4 | 90.2 | [6] |

| KG1 | >100 | [6] |

| KG1A | 1863.2 | [6] |

| Panel of 8 AML lines | 4 - 233 | [3] |

Table 3: In Vitro Efficacy of S63845 in Acute Myeloid Leukemia Cell Lines.

Lymphoma and Chronic Myeloid Leukemia (CML)

| Cell Line Type | IC50 (µM) | Sensitivity Classification | Reference |

| 5 Lymphoma/CML lines | < 0.1 | Highly Sensitive | [3] |

| 3 Lymphoma/CML lines | 0.1 - 1.0 | Moderately Sensitive | [3] |

| 3 Lymphoma/CML lines | > 1.0 | Insensitive | [3] |

| Eµ-Myc Mouse Lymphoma | 0.161 - 0.282 | Sensitive | [5] |

| T-ALL cell lines (e.g., MOLT-3, RPMI-8402) | as low as 0.01 | Highly Sensitive | [7] |

Table 4: In Vitro Efficacy of S63845 in Lymphoma and CML Cell Lines.

Mandatory Visualization

Caption: MCL1-Mediated Apoptosis Signaling Pathway.

Caption: Experimental Workflow for S63845 Characterization.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

Principle: This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled BH3 peptide from the BH3-binding groove of MCL1. The displacement results in a decrease in the polarization of the emitted light.

Detailed Methodology (Representative Protocol):

-

Reagents:

-

Recombinant human MCL1 protein.

-

Fluorescently labeled BH3 peptide (e.g., from BIM or NOXA).

-

Assay buffer: Phosphate-buffered saline (PBS), 0.01% Tween-20.

-

S63845 serially diluted in DMSO.

-

-

Procedure:

-

Prepare a master mix of recombinant MCL1 protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations are optimized to achieve a stable and robust fluorescence polarization signal.

-

In a 384-well black plate, add the serially diluted S63845.

-

Add the MCL1/peptide master mix to each well.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein (B123965) label).

-

The data is analyzed to calculate the IC50 value, which is then converted to a Ki value.

-

Surface Plasmon Resonance (SPR) Binding Assay

Principle: SPR is a label-free technique that measures the real-time binding kinetics and affinity of an inhibitor to its target protein immobilized on a sensor chip.

Detailed Methodology (Representative Protocol):

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant human MCL1 protein.

-

Immobilization buffer: 10 mM sodium acetate, pH 5.0.

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

S63845 serially diluted in running buffer.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

-

Procedure:

-

Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize the MCL1 protein onto the activated surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

Inject a series of concentrations of S63845 over the sensor surface and a reference flow cell.

-

Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for the association and dissociation phases.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Fit the sensorgram data to a 1:1 Langmuir binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).

-

Cell Viability Assay (CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Detailed Methodology:

-

Materials:

-

Cancer cell lines of interest.

-

Opaque-walled 96- or 384-well plates.

-

S63845 serially diluted in culture medium.

-

CellTiter-Glo® Reagent (Promega).

-

-

Procedure:

-

Seed the cells in the opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serially diluted S63845 for a specified period (e.g., 48 or 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The data is normalized to untreated controls, and the IC50 values are calculated using a non-linear regression model.[5]

-

Co-Immunoprecipitation and Western Blotting

Principle: This technique is used to demonstrate that S63845 disrupts the interaction between MCL1 and its pro-apoptotic binding partners (e.g., BAK, BAX) in a cellular context.

Detailed Methodology (Representative Protocol):

-

Cell Treatment and Lysis:

-

Treat cells (e.g., HeLa or a relevant cancer cell line) with increasing concentrations of S63845 for a specified time (e.g., 4 hours).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysates with an antibody against MCL1 (or a tagged version of the protein) overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with primary antibodies against MCL1, BAK, and BAX.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Xenograft Studies

Principle: To evaluate the anti-tumor efficacy and tolerability of S63845 in a living organism, human cancer cell lines are implanted into immunocompromised mice to form tumors.

Detailed Methodology (Representative Protocol for Multiple Myeloma Xenograft):

-

Animal Model:

-

Immunocompromised mice (e.g., SCID or NOD/SCID).

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human multiple myeloma cells (e.g., H929 or AMO1) into the flank of the mice.[3]

-

-

Treatment:

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[3]

-

Conclusion

S63845 represents a significant advancement in the targeted therapy of cancers dependent on MCL1 for survival. Its high potency and selectivity, demonstrated through a rigorous preclinical evaluation pipeline, have established it as a valuable tool for both basic research and clinical development. The data and methodologies presented in this guide provide a comprehensive technical overview for scientists and researchers working in the field of apoptosis and cancer drug discovery. The potent anti-tumor activity of S63845 in various hematological cancer models underscores the therapeutic potential of MCL1 inhibition.[1]

References

- 1. research.monash.edu [research.monash.edu]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical Drug Metformin and MCL1 Inhibitor S63845 Exhibit Anticancer Activity in Myeloid Leukemia Cells via Redox Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective Binding of (S,R)-S63845 to Human MCL1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding affinity and selectivity of the novel inhibitor (S,R)-S63845 for its target, the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). Overexpression of MCL1 is a key survival mechanism for many cancers, making it a critical target for therapeutic intervention. This compound has emerged as a highly potent and selective small molecule inhibitor, demonstrating significant promise in preclinical studies.[1][2] This document summarizes the quantitative binding data, outlines the experimental methodologies used for its characterization, and illustrates the underlying principles and workflows.

Core Data Presentation: Binding Affinity of this compound

This compound binds to the BH3-binding groove of human MCL1 with sub-nanomolar affinity, distinguishing it as a highly potent inhibitor.[2][3] Its selectivity for MCL1 over other BCL-2 family members, such as BCL-2 and BCL-XL, is a critical feature, promising a wider therapeutic window and reduced off-target effects. The binding affinities have been determined using various biophysical techniques, with the key quantitative data summarized below.

| Target Protein | Ligand | Assay Method | Affinity Constant (Kd) | Inhibition Constant (Ki) | Reference |

| Human MCL1 | This compound | Surface Plasmon Resonance (SPR) | 0.19 nM | Not Reported | [3][4][5] |

| Human MCL1 | This compound | Fluorescence Polarization (FP) | Not Reported | < 1.2 nM | [5] |

| Human BCL-2 | This compound | Fluorescence Polarization (FP) | Not Reported | > 10,000 nM | [2] |

| Human BCL-XL | This compound | Fluorescence Polarization (FP) | Not Reported | > 10,000 nM | [2] |

Signaling Pathway and Mechanism of Action

This compound functions as a BH3 mimetic. It competitively binds to the hydrophobic BH3-binding groove on the MCL1 protein.[2] This groove is the natural binding site for pro-apoptotic proteins like BAK and BAX. By occupying this site, S63845 prevents MCL1 from sequestering and inactivating these pro-apoptotic effectors. The released BAK and BAX are then free to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[4][5][6]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of (S,R)-S63845 in BAX/BAK-Dependent Cell Death

Introduction

The evasion of apoptosis, or programmed cell death, is a fundamental hallmark of cancer.[1][2] The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic mitochondrial apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic signals.[3] Myeloid cell leukemia 1 (MCL-1), a pro-survival member of this family, is frequently overexpressed in a wide range of hematological and solid tumors, contributing to tumor development, progression, and resistance to therapy.[1][3][4][5] this compound has emerged as a potent and highly selective small-molecule inhibitor of MCL-1, offering a powerful tool to investigate the intricacies of apoptosis and a promising therapeutic agent.[1][4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of S63845, focusing on its critical role in initiating BAX/BAK-dependent cell death.

Mechanism of Action: Triggering the Apoptotic Cascade

This compound functions as a BH3 mimetic, a class of drugs that mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, NOXA).[4] It is designed to fit with high affinity and specificity into the BH3-binding groove on the surface of the MCL-1 protein.[1][2][4]

In cancer cells dependent on MCL-1 for survival, MCL-1 sequesters pro-apoptotic effector proteins BAX (BCL-2-associated X protein) and BAK (BCL-2 antagonist/killer).[1][4][7] This sequestration prevents BAX and BAK from activating and oligomerizing, thereby inhibiting apoptosis.

The binding of S63845 to MCL-1 competitively displaces BAX and BAK, liberating them from MCL-1's inhibitory grasp.[1][4][8] Once freed, BAX and BAK undergo a conformational change, leading to their activation and subsequent homo-oligomerization at the mitochondrial outer membrane (MOM).[7][9] This process results in Mitochondrial Outer Membrane Permeabilization (MOMP), a point of no return in the apoptotic cascade.[7][10] MOMP leads to the release of apoptogenic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytosol.[7][8][10] Cytosolic cytochrome c triggers the formation of the apoptosome and activates a cascade of executioner caspases (e.g., caspase-3 and -7), which dismantle the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][8][10][11] The entire process is strictly dependent on the presence of BAX and/or BAK, as cells lacking both proteins are resistant to S63845-induced apoptosis.[1][4][8]

Figure 1: S63845 signaling pathway in BAX/BAK-dependent apoptosis.

Data Presentation

Binding Affinity and Selectivity

S63845 demonstrates exceptional potency for human MCL-1 and remarkable selectivity over other pro-survival BCL-2 family members. This high selectivity minimizes off-target effects, a critical attribute for a therapeutic agent.

| Compound | Target Protein | Binding Affinity (Kd or Ki, nM) | Assay Method |

| S63845 | Human MCL-1 | 0.19 | Kd |

| S63845 | Human BCL-2 | No discernible binding | - |

| S63845 | Human BCL-xL | No discernible binding | - |

Table 1: Binding affinity of S63845. Data compiled from multiple sources.[4][6][7][11]

Cellular Potency in Cancer Cell Lines

The efficacy of S63845 is most pronounced in cancer cell lines that are highly dependent on MCL-1 for survival. The half-maximal inhibitory concentration (IC50) values are typically in the sub-micromolar range for these sensitive lines.

| Cell Line | Cancer Type | S63845 IC50 (µM) |

| H929 | Multiple Myeloma | < 0.1 |

| AMO1 | Multiple Myeloma | < 0.1 |

| U-2946 | Lymphoma | ~0.1 |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | Submicromolar |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | Submicromolar |

| Eµ-Myc Lymphoma | Mouse Lymphoma | Varies (sensitive) |

Table 2: In vitro potency of S63845 in various hematological cancer cell lines. Data is representative of findings from multiple studies.[10][12][13]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to quantitatively measure the binding affinity of S63845 to MCL-1 by assessing its ability to disrupt the interaction between MCL-1 and a fluorescently labeled BH3 peptide.[14]

-

Principle: A Terbium (Tb)-labeled MCL-1 protein (donor fluorophore) and a dye-labeled BH3 peptide (e.g., from BIM or NOXA; acceptor) are brought into proximity through binding.[14] Excitation of the donor results in energy transfer (FRET) to the acceptor. S63845 competes with the BH3 peptide for binding to MCL-1, disrupting FRET in a concentration-dependent manner.[14]

-

Materials:

-

Recombinant Tb-labeled human MCL-1 protein.

-

Fluorescently dye-labeled BH3 peptide.

-

Assay buffer (e.g., PBS, 0.01% Tween-20).

-

S63845 serially diluted in DMSO.

-

384-well microplates.

-

Fluorescence plate reader capable of TR-FRET measurements.

-

-

Procedure:

-

Prepare a master mix of Tb-MCL-1 and dye-labeled BH3 peptide in assay buffer.

-

Dispense the master mix into the wells of a 384-well plate.

-

Add serially diluted S63845 or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission measured at wavelengths for both donor and acceptor).

-

Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50, which can be converted to a Ki value.

-

Figure 2: Experimental workflow for a TR-FRET binding assay.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is used to demonstrate that S63845 disrupts the physical interaction between MCL-1 and its binding partners (BAX, BAK) within the cell.[11]

-

Principle: An antibody against a tagged or endogenous protein (e.g., MCL-1) is used to pull down that protein and its binding partners from a cell lysate. The resulting immunoprecipitate is then analyzed by Western blotting to detect the presence or absence of the interacting proteins.

-

Procedure:

-

Culture MCL-1-dependent cells (e.g., HeLa or H929).[11]

-

Treat cells with increasing concentrations of S63845 or a vehicle control for a specified time (e.g., 4 hours).[11]

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate the clarified lysates with an anti-MCL-1 antibody (or an anti-tag antibody if using overexpressed tagged protein) overnight at 4°C.

-

Add Protein A/G magnetic beads or agarose (B213101) resin to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against MCL-1, BAX, and BAK, followed by appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the amount of BAX/BAK co-precipitated with MCL-1 in S63845-treated samples indicates disruption of the interaction.

-

Caspase-Glo® 3/7 Assay for Apoptosis Confirmation

This assay quantifies the activity of key executioner caspases to confirm that cell death induced by S63845 occurs via apoptosis.[14]

-

Principle: The assay provides a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7.[14] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

-

Procedure:

-

Seed cells in 96-well opaque-walled plates and allow them to attach overnight.

-

Treat cells with a dilution series of S63845 for a relevant time course (e.g., 6, 12, or 24 hours).[14]

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio.

-

Mix briefly and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the fold-change in caspase activity relative to vehicle-treated control cells.

-

Conclusion

This compound is a highly specific and potent MCL-1 inhibitor that effectively induces apoptosis in cancer cells reliant on MCL-1 for survival. Its mechanism of action is centered on the disruption of the MCL-1/BAX and MCL-1/BAK protein-protein interactions. This liberates BAX and BAK, enabling them to trigger the intrinsic mitochondrial apoptotic pathway. The absolute requirement of BAX and/or BAK for S63845-mediated cell death solidifies its role as a key tool for studying and inducing this specific apoptotic pathway. The robust preclinical data, including potent anti-tumor activity in various cancer models, underscores the therapeutic potential of targeting the MCL-1/BAX/BAK axis in oncology.[1][8]

References

- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 5. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sns-032.com [sns-032.com]

- 8. apexbt.com [apexbt.com]

- 9. The third model of Bax/Bak activation: a Bcl-2 family feud finally resolved? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Potent and Selective MCL-1 Inhibitor (S,R)-S63845: A Technical Overview

(S,R)-S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Its ability to specifically bind to MCL-1 and induce apoptosis in dependent cancer cells has established it as a critical tool for cancer research and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, an isomer of S63845, is characterized by a complex heterocyclic core.[1] Its systematic IUPAC name is (S)-2-(((S)-5-(3-chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methoxy)phenyl)propanoic acid.[2]

| Identifier | Value |

| CAS Number | 1799633-27-4[3][4] |

| Molecular Formula | C39H37ClF4N6O6S[2][5] |

| Molecular Weight | 829.26 g/mol [1][2] |

| Appearance | White to off-white solid[1] |

| Solubility | Insoluble in water; ≥41.45 mg/mL in DMSO; ≥20 mg/mL in Methanol[2][6] |

A 2D representation of the chemical structure of S63845 is provided below.

Caption: 2D Chemical Structure of S63845

Synthesis of this compound

While detailed, step-by-step synthesis protocols for this compound are not extensively published in the public domain, the complexity of the molecule suggests a multi-step synthetic route. The synthesis would likely involve the construction of the core thieno[2,3-d]pyrimidine (B153573) scaffold followed by the sequential addition of the various substituted aryl and heterocyclic moieties. Key reactions would likely include cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, and standard functional group manipulations. A generalized synthetic approach is outlined in a study by Abell et al. (2018), which describes the synthesis of similar thienopyrimidine derivatives.[7]

Mechanism of Action: Selective MCL-1 Inhibition

This compound functions as a highly selective and potent inhibitor of MCL-1, a key pro-survival protein of the BCL-2 family.[8][9] It binds with high affinity to the BH3-binding groove of MCL-1, thereby preventing the sequestration of pro-apoptotic proteins BAX and BAK.[9][10] This disruption of the MCL-1/BAX/BAK complex leads to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.[2][8][10]

The remarkable selectivity of S63845 for MCL-1 over other anti-apoptotic proteins like BCL-2 and BCL-xL minimizes off-target effects and allows for the precise investigation of MCL-1's role in cell survival.[6][9]

Caption: Signaling Pathway of S63845-Induced Apoptosis

Quantitative Data Summary

The potency and selectivity of S63845 have been quantified in various studies. A summary of key binding affinities and inhibitory concentrations is presented below.

| Parameter | Target | Value | Assay Method | Reference |

| Kd | Human MCL-1 | 0.19 nM | Surface Plasmon Resonance (SPR) | [8][10] |

| Ki | Human MCL-1 | < 1.2 nM | Fluorescence Polarization (FP) | [2][11] |

| Ki | Human BCL-2 | > 10 µM | Fluorescence Polarization (FP) | [4] |

| Ki | Human BCL-xL | > 10 µM | Fluorescence Polarization (FP) | [4] |

| IC50 | H929 (Multiple Myeloma) | < 0.1 µM | Cell Viability Assay | [2] |

| IC50 | Various Hematological Cancer Cell Lines | Submicromolar range | Cell Viability Assay | [8] |

| IC50 | NB4 (Acute Myeloid Leukemia) | 90.2 nM | Cell Viability Assay | [12] |

| IC50 | KG1A (Acute Myeloid Leukemia) | 1863.2 nM | Cell Viability Assay | [12] |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to characterize the activity of this compound.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of S63845 in cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of S63845 for a specified period (e.g., 72 hours).[8]

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8 (CCK-8) or a resazurin-based assay.

-

Data Analysis: The absorbance or fluorescence values are measured using a plate reader. The results are normalized to vehicle-treated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

Immunoprecipitation and Western Blotting

Objective: To demonstrate the disruption of the MCL-1/BAK or MCL-1/BAX interaction by S63845.

Methodology:

-

Cell Treatment: Cells (e.g., HeLa cells transduced with Flag-MCL1) are treated with increasing concentrations of S63845 for a defined period (e.g., 4 hours).[8]

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.

-

Immunoprecipitation: The cell lysates are incubated with an anti-Flag antibody conjugated to beads to pull down the Flag-MCL1 protein complex.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.

-

Western Blotting: The immunoprecipitated samples and total cell lysates (inputs) are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Flag, BAK, and BAX to detect the respective proteins.[8]

Caption: General Experimental Workflow for S63845 Evaluation

Conclusion

This compound is a powerful and selective MCL-1 inhibitor that has significantly advanced the study of apoptosis and cancer biology. Its well-characterized mechanism of action and potent anti-tumor activity in various preclinical models underscore its importance as a research tool and its potential as a therapeutic agent. This technical guide provides a foundational understanding of the chemical, biological, and experimental aspects of this compound for researchers and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. S63845 | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. S63845 | C39H37ClF4N6O6S | CID 122197581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sns-032.com [sns-032.com]

- 7. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. ChemGood [chemgood.com]

- 12. mdpi.com [mdpi.com]

A Deep Dive into Apoptosis Modulation: The Foundational Science of BH3 Mimetics and the Potent MCL-1 Inhibitor, S63845

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of BH3 Mimetics in Cancer Therapy

The evasion of apoptosis, or programmed cell death, is a cornerstone of cancer development and therapeutic resistance.[1][2][3] The B-cell lymphoma 2 (BCL-2) family of proteins are the master regulators of the intrinsic apoptotic pathway, acting as a critical checkpoint for cellular life-and-death decisions.[4] This family is comprised of pro-survival proteins (such as BCL-2, BCL-XL, and MCL-1) and pro-apoptotic proteins, which are further divided into the effectors (BAX and BAK) and the initiators, known as BH3-only proteins (e.g., BIM, BAD, NOXA).[2][4] In healthy cells, a delicate balance between these factions ensures normal tissue homeostasis. However, in many cancers, the overexpression of pro-survival BCL-2 proteins sequesters pro-apoptotic members, effectively disabling the cell's self-destruct mechanism and promoting malignant survival.[5][6]

The discovery that the BH3 domain of pro-apoptotic proteins is the critical functional motif for binding to and neutralizing their pro-survival counterparts sparked a paradigm shift in cancer drug development.[4][7] This led to the "BH3 mimetic" concept: small molecules designed to mimic the action of BH3-only proteins, thereby restoring the apoptotic potential of cancer cells.[2][8] These agents competitively bind to the hydrophobic groove of pro-survival BCL-2 proteins, displacing pro-apoptotic proteins and triggering the activation of BAX and BAK, which ultimately leads to mitochondrial outer membrane permeabilization (MOMP) and cell death.[6][7]

Early BH3 mimetics like ABT-737 and its orally bioavailable successor navitoclax (B1683852) (ABT-263) validated this therapeutic strategy, showing potent activity against BCL-2 and BCL-XL.[2][9] However, their inability to target Myeloid Cell Leukemia 1 (MCL-1), a frequently amplified pro-survival protein in various cancers, represented a significant mechanism of intrinsic and acquired resistance.[2] This unmet need spurred the development of selective MCL-1 inhibitors, leading to the discovery of S63845, a potent and highly selective BH3 mimetic that has shown significant promise in preclinical models.[10]

S63845: A Highly Potent and Selective MCL-1 Inhibitor

S63845 is a small molecule inhibitor that was identified through a fragment-based drug discovery approach and subsequent structure-guided optimization.[10] It exhibits high affinity and selectivity for the BH3-binding groove of human MCL-1, with a dissociation constant (Kd) of 0.19 nM as determined by surface plasmon resonance.[1][10][11] Its selectivity for MCL-1 over other BCL-2 family members like BCL-2 and BCL-XL is a key attribute, minimizing off-target effects.[1][10]

The mechanism of action of S63845 is consistent with that of a bona fide BH3 mimetic. By binding to MCL-1, it disrupts the interaction between MCL-1 and the pro-apoptotic effector proteins BAX and BAK.[1][12] This liberation of BAX and BAK allows them to oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.[10][11][12] The on-target activity of S63845 has been confirmed through genetic deletion of MCL-1, which renders cells insensitive to the compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for S63845 and other relevant BH3 mimetics, providing a comparative overview of their binding affinities and cellular potencies.

Table 1: Binding Affinities of Selected BH3 Mimetics

| Compound | Target(s) | Binding Affinity (Ki or Kd) | Measurement Method |

| S63845 | MCL-1 | Ki <1.2 nM, Kd = 0.19 nM | Not Specified, Surface Plasmon Resonance |

| A-1210477 | MCL-1 | ~20-fold lower affinity than S63845 | Not Specified |

| ABT-737 | BCL-2, BCL-XL, BCL-W | Low nanomolar range | Not Specified |

| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W | Low nanomolar range | Not Specified |

| Venetoclax (ABT-199) | BCL-2 | Sub-nanomolar | Not Specified |

Table 2: In Vitro Cellular Activity of S63845

| Cell Line | Cancer Type | IC50 |

| H929 | Multiple Myeloma | <0.1 µM |

| AMO1 | Multiple Myeloma | Not Specified |

| MV4-11 | Acute Myeloid Leukemia | Not Specified |

| Various Myeloma Lines | Multiple Myeloma | Moderately Sensitive (0.1 µM < IC50 < 1 µM) |

| Two Myeloma Lines | Multiple Myeloma | Insensitive (IC50 > 1 µM) |

Table 3: In Vivo Efficacy of S63845

| Cancer Model | Dosing | Outcome |

| Eµ-Myc Mouse Lymphoma | 25 mg/kg, i.v., 5 days | 70% of mice cured |

| MV4-11 Human AML Xenograft | 12.5 mg/kg | 86% TGImax |

| H929 Human Multiple Myeloma Xenograft | Not Specified | 103% TGImax |

| AMO1 Human Multiple Myeloma Xenograft | Not Specified | 114% TGImax |

TGImax: Maximal tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathways and a general experimental workflow for characterizing BH3 mimetics.

Caption: The intrinsic apoptosis pathway is regulated by the BCL-2 protein family.

Caption: S63845 inhibits MCL-1, leading to BAX/BAK activation and apoptosis.

Caption: A typical workflow for the preclinical development of BH3 mimetics.

Detailed Experimental Protocols

A comprehensive understanding of the foundational research on BH3 mimetics and S63845 necessitates a detailed examination of the experimental methodologies employed. The following sections provide an overview of the key experimental protocols.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of a BH3 mimetic to its target protein.

Methodology:

-

Immobilization: The target pro-survival protein (e.g., MCL-1) is immobilized on a sensor chip.

-

Analyte Injection: The BH3 mimetic (analyte) is flowed over the sensor chip at various concentrations.

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time.

-

Data Analysis: Association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated.

Fluorescence Polarization (FP) Assay

Objective: To measure the binding of a BH3 mimetic to a fluorescently labeled BH3 peptide in the presence of a pro-survival protein.

Methodology:

-

Reagents: A fluorescently labeled BH3 peptide, the pro-survival protein of interest, and the BH3 mimetic compound.

-

Reaction: The fluorescently labeled BH3 peptide is incubated with the pro-survival protein, resulting in a high fluorescence polarization value due to the large size of the complex.

-

Competition: The BH3 mimetic is added to the reaction. If it binds to the pro-survival protein, it will displace the fluorescently labeled BH3 peptide, leading to a decrease in the fluorescence polarization value.

-

Measurement: The change in fluorescence polarization is measured using a plate reader.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that a BH3 mimetic disrupts the interaction between a pro-survival protein and a pro-apoptotic protein in a cellular context.

Methodology:

-

Cell Treatment: Cells are treated with the BH3 mimetic or a vehicle control.

-

Cell Lysis: Cells are lysed to release cellular proteins.

-

Immunoprecipitation: An antibody specific to the pro-survival protein (e.g., MCL-1) is added to the cell lysate to pull down the protein and its binding partners.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the pro-survival protein and its potential binding partners (e.g., BAX, BAK) to assess the level of interaction. A decrease in the co-immunoprecipitated pro-apoptotic protein in the presence of the BH3 mimetic indicates disruption of the protein-protein interaction.[11]

Cell Viability Assays (e.g., CCK-8)

Objective: To determine the cytotoxic effects of a BH3 mimetic on cancer cell lines and calculate the IC50 value.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the BH3 mimetic for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: A reagent such as Cell Counting Kit-8 (CCK-8) is added to each well. The reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product in viable cells.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the BH3 mimetic, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a BH3 mimetic in a living organism.

Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously or intravenously injected into immunocompromised mice.

-

Treatment: Once the tumors reach a certain size, the mice are treated with the BH3 mimetic or a vehicle control according to a specific dosing schedule.[12]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Data Analysis: Tumor growth inhibition is calculated to assess the efficacy of the compound. At the end of the study, tumors and tissues may be collected for further analysis.[12]

Conclusion

The development of BH3 mimetics represents a significant advancement in targeted cancer therapy. By specifically reactivating the intrinsic apoptotic pathway in cancer cells, these agents offer a promising therapeutic strategy for a wide range of malignancies. S63845, with its high potency and selectivity for MCL-1, has emerged as a critical tool for overcoming resistance to other BH3 mimetics and holds great potential for the treatment of MCL-1-dependent cancers. The continued exploration of the molecular mechanisms and clinical applications of BH3 mimetics will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. oatext.com [oatext.com]

- 4. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BH3 mimetics to improve cancer therapy; mechanisms and examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of BH3 mimetics promoting cell apoptosis and its latest clinical research progress [cjpt.magtechjournal.com]

- 9. BH3 mimetics: status of the field and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. apexbt.com [apexbt.com]

S63845: An In-Depth Technical Guide to In Vivo Efficacy and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic mitochondrial apoptosis pathway.[4][5] Overexpression of MCL-1 is a common feature in a wide range of hematological and solid tumors, where it contributes to tumor initiation, progression, and resistance to conventional therapies.[1][4][6] S63845 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of MCL-1, thereby displacing pro-apoptotic proteins like BIM, BAK, and BAX.[6][7][8] This action unleashes the pro-apoptotic activity of BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptotic cell death.[3][4][6] This technical guide provides a comprehensive overview of the in vivo efficacy and safety profile of S63845 based on preclinical studies.

In Vivo Efficacy of S63845

S63845 has demonstrated significant single-agent anti-tumor activity in a variety of preclinical cancer models.[1][2][4] Its efficacy is particularly pronounced in tumors that are highly dependent on MCL-1 for survival.

Hematological Malignancies

Preclinical studies have shown marked efficacy of S63845 in models of multiple myeloma, leukemia, and lymphoma.[1][4]

-

Multiple Myeloma: In xenograft models of multiple myeloma, S63845 administered intravenously induced dose-dependent tumor regressions.[5] Combination therapy with the BCL-2 inhibitor venetoclax (B612062) has shown synergistic effects, leading to complete tumor disruption in some models.[9]

-

Leukemia and Lymphoma: S63845 has demonstrated potent activity against various leukemia and lymphoma cell lines in vivo.[1][4][10] In a MYC-driven lymphoma model using humanized Mcl-1 mice, S63845 treatment, both as a monotherapy and in combination with cyclophosphamide, led to long-term remission in a significant percentage of mice.[11][12]

Solid Tumors

While many solid tumors are sensitive to S63845 monotherapy, others exhibit enhanced sensitivity when S63845 is used in combination with other anti-cancer agents.[1][3]

Quantitative Efficacy Data

| Cancer Model | Animal Model | Treatment Regimen | Outcome | Citation |

| Multiple Myeloma (RPMI-8226-luc) | BRG mice | S63845 (12.5 mg/kg, i.v., weekly) | Delayed tumor growth | [9] |

| S63845 (12.5 mg/kg, i.v., weekly) + Venetoclax (100 mg/kg, oral, 5 days/week) | Delayed tumor growth | [9] | ||

| MYC-driven Lymphoma | Humanized Mcl-1 mice | S63845 (12.5 mg/kg) | 60% long-term remission | [12][13] |

| S63845 (7.5 mg/kg, 5 consecutive days) + Cyclophosphamide (50 mg/kg) | Almost 100% tumor-free survival | [13] | ||

| S63845 (3.75 mg/kg) + Cyclophosphamide | Achieved tumor-free survival | [11] | ||

| Mantle Cell Lymphoma | Xenograft model | S63845 | Efficacious | [10] |

In Vivo Safety Profile

Preclinical studies indicate that S63845 has an acceptable safety margin, with normal tissues tolerating doses that are effective against tumor cells.[1][2][4] No significant body weight loss or other overt signs of toxicity were observed in several studies at therapeutic doses.[3][9]

A critical consideration for the preclinical evaluation of S63845 is its differential affinity for human versus murine MCL-1, with a roughly six-fold higher affinity for the human protein.[2][13] This species-specific difference can lead to an underestimation of potential toxicities in standard mouse models.[14] To address this, humanized Mcl-1 (huMcl-1) mouse models, where the murine Mcl-1 is replaced with its human counterpart, have been developed.[11][12]

In huMcl-1 mice, the maximum tolerated dose (MTD) of S63845 was found to be lower than in wild-type mice, highlighting the importance of this model for more accurate preclinical safety assessment.[11][13]

Quantitative Safety Data

| Animal Model | Maximum Tolerated Dose (MTD) | Adverse Effects Noted | Citation |

| Humanized Mcl-1 mice | 12.5 mg/kg (5 consecutive daily i.v. doses) | At 15 mg/kg, 1 of 4 mice did not survive. At 25 mg/kg, no mice survived. | [13] |

| Wild-type mice | >25 mg/kg (5 consecutive daily i.v. doses) | All mice survived the 25 mg/kg dosing schedule. | [13] |

Signaling Pathway of S63845 Action

The primary mechanism of action of S63845 is the direct inhibition of MCL-1, which is a critical regulator of the intrinsic apoptotic pathway.

Caption: Mechanism of action of S63845 in inducing apoptosis.

Experimental Protocols

In Vivo Xenograft Tumor Model

A common experimental workflow to assess the in vivo efficacy of S63845 involves the use of xenograft mouse models.

Caption: Generalized workflow for in vivo efficacy studies of S63845.

Detailed Methodology for a Multiple Myeloma Xenograft Model (adapted from[9]):

-

Cell Line: RPMI-8226 human multiple myeloma cells, engineered to express luciferase for in vivo imaging.

-

Animal Model: Immunodeficient BRG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice.

-

Tumor Implantation: Mice are intravenously injected with RPMI-8226-luc cells.

-

Tumor Burden Monitoring: Tumor development is monitored by bioluminescence imaging.

-

Treatment Groups: Once a detectable tumor burden is established, mice are randomized into treatment groups:

-

Vehicle control

-

S63845 (e.g., 12.5 mg/kg, administered intravenously, once weekly)

-

Venetoclax (e.g., 100 mg/kg, administered orally, 5 days per week)

-

S63845 + Venetoclax combination

-

-

Efficacy Endpoints:

-

Tumor growth is monitored by bioluminescence imaging at regular intervals.

-

Overall survival is recorded.

-

Body weight is measured regularly to assess toxicity.

-

-

Statistical Analysis: Statistical tests such as the Kruskal-Wallis test followed by Dunn's post-hoc test are used to compare differences between treatment groups.[9]

Methodology for Determining Maximum Tolerated Dose (MTD) in Humanized Mcl-1 Mice (adapted from[13]):

-

Animal Model: Humanized Mcl-1 (huMcl-1) mice and wild-type control mice.

-

Dose Escalation: Mice are treated with escalating doses of S63845 (e.g., 5, 10, 12.5, 15, 25 mg/kg) administered intravenously for five consecutive days.

-

Toxicity Monitoring: Mice are monitored daily for signs of toxicity, including weight loss, changes in behavior, and mortality.

-

MTD Determination: The MTD is defined as the highest dose at which no significant toxicity or mortality is observed.

Conclusion

S63845 is a promising therapeutic agent that potently and selectively targets MCL-1, demonstrating significant in vivo efficacy against a range of cancers, particularly hematological malignancies. Its acceptable safety profile in preclinical models, further refined through the use of humanized Mcl-1 mice, supports its continued development. The synergistic potential of S63845 in combination with other targeted therapies, such as BCL-2 inhibitors, offers a compelling strategy to overcome resistance and enhance anti-tumor activity. Further investigation in clinical settings is warranted to fully elucidate the therapeutic potential of S63845.

References

- 1. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]

- 2. | BioWorld [bioworld.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 9. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent efficacy of MCL-1 inhibitor-based therapies in preclinical models of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Humanized Mcl-1 mice enable accurate preclinical evaluation of MCL-1 inhibitors destined for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use | bioRxiv [biorxiv.org]

- 14. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to (S,R)-S63845 and the Potent MCL1 Inhibitor S63845

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potent and selective myeloid cell leukemia 1 (MCL1) inhibitor, S63845. While the topic specifies the (S,R)-S63845 diastereomer, it is crucial to note that this compound is primarily utilized as an experimental control. The pharmacologically active and extensively studied compound is S63845. This guide will focus on the technical details of S63845, including its mechanism of action, experimental protocols, and relevant data, while also providing available information for the this compound isomer.

S63845 is a small molecule that binds with high affinity to the BH3-binding groove of MCL1, a pro-survival protein often overexpressed in various cancers.[1][2][3] By inhibiting MCL1, S63845 triggers the BAX/BAK-dependent mitochondrial apoptotic pathway, leading to cell death in MCL1-dependent cancer cells.[1][4][5] This makes S63845 a valuable tool for cancer research and a promising candidate for therapeutic development.

Physicochemical Properties

A clear distinction between the active S63845 compound and its (S,R) isomer is essential for accurate research. The following table summarizes their key physicochemical properties. Notably, a specific CAS number for the this compound isomer is not consistently reported in publicly available databases, reflecting its primary use as a control compound.

| Property | S63845 | This compound |

| CAS Number | 1799633-27-4[5][6][7][8][9][10] | Not consistently available |

| Molecular Weight | 829.26 g/mol [5] | 829.26 g/mol |

| Molecular Formula | C39H37ClF4N6O6S[5][8][10] | C39H37ClF4N6O6S |

| Synonyms | S-63845[5] | Isomer of S63845 |

Mechanism of Action and Signaling Pathway

S63845 exerts its pro-apoptotic effects by selectively inhibiting the anti-apoptotic protein MCL1. MCL1 sequesters the pro-apoptotic proteins BAX and BAK, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP). By binding to the BH3-binding groove of MCL1, S63845 displaces BAX and BAK, leading to their activation, oligomerization, and subsequent MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade and inducing apoptosis.

The signaling pathway of S63845-induced apoptosis is depicted in the following diagram:

References

- 1. sns-032.com [sns-032.com]

- 2. apexbt.com [apexbt.com]

- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. medkoo.com [medkoo.com]

- 9. scbt.com [scbt.com]

- 10. selleckchem.com [selleckchem.com]

(S,R)-S63845: A Technical Guide to Solubility and Stability for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of (S,R)-S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). Understanding these parameters is critical for the design and execution of reliable in vitro and in vivo experiments. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the compound's mechanism of action.

Core Properties of this compound

This compound is a highly selective inhibitor of MCL1, binding to its BH3-binding groove with high affinity.[1][2][3] This interaction prevents MCL1 from sequestering the pro-apoptotic proteins BAX and BAK, thereby triggering the intrinsic mitochondrial apoptosis pathway.[1][3][4][5] The compound has demonstrated significant anti-tumor activity in various cancer models, making it a valuable tool for cancer research and drug development.[2][4][5][6]

Quantitative Data Summary

For ease of reference and comparison, the solubility and stability data for this compound are presented in the tables below.

Table 1: Solubility of this compound

| Solvent/System | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (approx. 120.58 mM)[7][8][9] | Hygroscopic DMSO can reduce solubility; use of fresh DMSO is recommended.[7][8] Ultrasonic assistance may be needed.[8] |

| Dimethylformamide (DMF) | 30 mg/mL[10] | |

| Ethanol | 30 mg/mL[10] | Insoluble when used as a single solvent.[9] |

| Ethanol:PBS (pH 7.2) (1:7) | 0.1 mg/mL[10] | |

| Water | Insoluble[9] |

Table 2: Stability and Storage of this compound

| Form | Storage Temperature | Duration | Notes |

| Crystalline Solid / Powder | -20°C | ≥ 4 years[10] | |

| Crystalline Solid / Powder | -20°C | 3 years[7] | |

| In Solvent | -80°C | 1 year[7] | Aliquot to avoid repeated freeze-thaw cycles.[7][11] |

| In Solvent | -20°C | 1 month[7][11] | Protect from light.[11] |

Experimental Protocols

The following section details methodologies for the preparation of this compound solutions for research purposes.

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of S63845).

-

Vortex the solution vigorously until the powder is completely dissolved.

-

If dissolution is difficult, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.[8]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[7][11]

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[7]

Preparation of In Vivo Formulation

Objective: To prepare a formulation of this compound suitable for intravenous administration in animal models. The following protocol is based on a method described for a 1 mL working solution.[7]

Materials:

-

100 mg/mL this compound in DMSO stock solution

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile water for injection (ddH₂O)

-

Sterile tubes

Procedure:

-

In a sterile tube, add 400 µL of PEG300.

-

To the PEG300, add 50 µL of the 100 mg/mL S63845 in DMSO stock solution.

-

Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture.

-

Mix again until the solution is clear.

-

Add 500 µL of sterile water for injection to bring the total volume to 1 mL.

-

Mix the final solution thoroughly. This formulation should be used immediately for optimal results.[7]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application.

Caption: Mechanism of Action of this compound.

Caption: General Experimental Workflow for this compound.

References

- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]

- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models | Semantic Scholar [semanticscholar.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

Initial Findings on S63845 in Solid Tumor Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

S63845 is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a pro-survival protein of the BCL-2 family.[1][2] Overexpression of MCL-1 is a known resistance mechanism to various cancer therapies and is frequently observed in a range of solid tumors. S63845 induces apoptosis by binding to the BH3-binding groove of MCL-1, thereby unleashing pro-apoptotic proteins like BAX and BAK.[2][3] This document summarizes the initial preclinical findings of S63845 in various solid tumor models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Data Presentation

In Vitro Efficacy of S63845 in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| HCT-116 | Colon Carcinoma | > 1 | S63845 treatment led to an increase in MCL-1 protein levels.[3] |

| Various NSCLC lines | Non-Small Cell Lung Cancer | Moderately sensitive in 3 out of 20 lines (IC50 < 1 µM) | The majority of NSCLC cell lines tested were relatively resistant to S63845 as a single agent.[3] |

| Various Breast Cancer lines | Breast Cancer | Not specified | Synergistic effects observed with standard therapies.[4][5] |

| A375 | Melanoma | Not specified | Combination with BCL-XL inhibitors showed significant cell killing.[1] |

In Vivo Efficacy of S63845 in Solid Tumor Xenograft Models

| Tumor Model | Treatment | Dosing Schedule | Outcome |

| Melanoma (A375 xenograft) | S63845 + ABT-263/A-1331852 | Not specified | Significant inhibition of tumor growth compared to single agents (p < 0.001).[1] |

| Triple-Negative Breast Cancer (TNBC) | S63845 + Docetaxel (B913) | Not specified | Synergistic activity observed.[4] |

| HER2-Amplified Breast Cancer | S63845 + Trastuzumab/Lapatinib | Not specified | Synergistic activity observed.[4] |

| AMO1 Multiple Myeloma Xenograft | S63845 (25 mg/kg) | Not specified | Complete regression in 7 out of 8 mice at 100 days.[6] |

| MV4-11 AML Xenograft | S63845 (12.5 mg/kg) | Not specified | TGImax of 86%.[6] |

Experimental Protocols

Cell Viability and Apoptosis Assays

-

Cell Viability: Assessed using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay after exposing cells to varying concentrations of S63845 for 48 hours.[7]

-